molecular formula C7H8N2O B1447461 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde CAS No. 1260667-91-1

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde

Cat. No.: B1447461
CAS No.: 1260667-91-1
M. Wt: 136.15 g/mol
InChI Key: LATQYZZGNADRLH-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde ( 1260667-91-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 8 N 2 O and a molecular weight of 136.15, belongs to the fused pyrrolopyrazole class of heterocycles . These scaffolds are recognized as "biologically privileged" structures due to their presence in numerous physiologically active molecules and their wide range of potential pharmacological properties . The molecule features an aldehyde functional group, making it a versatile building block for the synthesis of more complex molecules. The aldehyde group can undergo various reactions, such as condensations and multi-component reactions, to create libraries of compounds for drug discovery and development . The pyrrolo[1,2-b]pyrazole core is of significant interest in the synthesis of natural products and other biologically active heterocycles . Handling and Safety: This compound should be handled with care. Refer to the Safety Data Sheet for detailed hazard information. Signal Word: Warning. Hazard Statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQYZZGNADRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-91-1
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Stepwise Preparation Method

A representative and well-documented synthetic route is as follows, based on the comprehensive study by Bai et al. (2017):

Step Reaction Description Reagents/Conditions Yield (%) Key Notes
1 Protection of pyrazole nitrogen Reaction of pyrazole with sodium hydride and (2-(trimethylsilyl)ethoxy)methyl chloride in THF at 0 °C Not isolated (crude used) Forms 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
2 Alkylation at C-5 position Treatment with n-BuLi at −78 °C followed by 1-bromo-3-chloropropane Crude used Introduces 3-chloropropyl side chain
3 Deprotection of SEM group Acidic treatment with HCl in EtOAc at 60 °C 60% over steps 1-3 Yields 5-(3-chloropropyl)-1H-pyrazole
4 Intramolecular cyclization Treatment with NaH in DMF at 0 °C to room temperature overnight 87% Forms 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
5 Bromination at C-3 position Reaction with N-bromosuccinimide (NBS) in DMF at room temperature 87% Electrophilic aromatic substitution introduces bromine
6 Conversion of bromine to aldehyde Nucleophilic substitution and oxidation steps (detailed conditions vary) Not specified Key step to introduce formyl group at C-3
7 Formation of oxime intermediate Reaction of aldehyde with hydroxylamine Not specified Precursor for final reduction
8 Hydrogenation Raney-Nickel catalyzed hydrogenation with ammonia to suppress by-products Overall yield of 29.4% for 8-step process Final reduction to target compound

Key Reaction Insights and Optimization

  • Protective Group Strategy: The use of the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group on the pyrazole nitrogen is crucial to prevent side reactions during alkylation and ring closure steps. This group can be selectively removed under acidic conditions without affecting other functionalities.

  • Alkylation and Cyclization: The introduction of a 3-chloropropyl side chain allows for intramolecular nucleophilic substitution to form the fused bicyclic ring system efficiently.

  • Bromination: Electrophilic aromatic substitution with NBS is preferred over bromine in acetic acid or chloroform due to higher yields (~87%) and cleaner reaction profiles.

  • Aldehyde Formation: The bromine substituent at C-3 is converted to an aldehyde group through nucleophilic substitution followed by oxidation. This step is critical for accessing the 3-carbaldehyde functionality.

  • Reduction: The oxime intermediate is reduced using Raney-Nickel catalysis in the presence of ammonia, which minimizes side reactions such as dimer formation and improves purity (~97%).

Analytical Characterization

Throughout the synthesis, intermediates and the final product are characterized by:

Alternative Preparation Approaches

Another approach involves selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate derivatives as reported by Nikitenko et al. (2006). This method focuses on:

  • Preparation of ethyl esters of pyrrolo[1,2-b]pyrazole derivatives,
  • Selective alkaline hydrolysis to yield the corresponding carboxylic acids,
  • Conversion of the acid to the aldehyde intermediate through reduction or other functional group transformations.

This route is advantageous for large-scale synthesis due to the nonchromatographic separation of isomers and efficient conversion steps.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Yield Reference
SEM Protection & Alkylation Route Pyrazole N-SEM protection, alkylation, cyclization, bromination, aldehyde formation, reduction High selectivity, well-characterized intermediates 29.4% overall
Selective Hydrolysis of Ethyl Esters Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate Alkaline hydrolysis, isomer separation, aldehyde formation Scalable, nonchromatographic separation Not specified

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

  • Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes 3-carbaldehyde derivatives to corresponding pyrazole-4-carboxylic acids .

  • Acidic potassium dichromate (K₂Cr₂O₇) converts the aldehyde to esters, which can further react with hydrazine to form hydrazides .

SubstrateOxidizing AgentProductYield (%)Reference
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehydeKMnO₄ (H₂O-pyridine)Pyrazole-3-carboxylic acid85–92
This compoundK₂Cr₂O₇ (H⁺)Pyrazole-3-carboxylate ester78

Condensation Reactions

The aldehyde participates in condensation with nucleophiles such as amines, hydrazines, and active methylene compounds:

  • With semicarbazide/thiosemicarbazide : Forms semicarbazones or thiosemicarbazones, which are precursors for heterocyclic systems like oxadiazoles .

  • With active methylene compounds (e.g., malononitrile) : Forms chalcone analogues via Knoevenagel condensation .

Example Reaction Pathway :

text
3-Carbaldehyde + R-NH₂ → Schiff base → Cyclization → Pyrazolo-oxadiazole[2][7]

Nucleophilic Addition

The aldehyde’s electrophilic carbon reacts with nucleophiles such as alcohols or amines:

  • Grignard reagents : Add to the aldehyde to form secondary alcohols.

  • Sodium borohydride (NaBH₄) : Reduces the aldehyde to a primary alcohol, though this is less common due to competing ring reactivity.

Cyclization and Heterocycle Formation

The compound serves as a building block for fused heterocycles:

  • Friedländer condensation : Reacts with β-ketoesters or acetonitrile derivatives in the presence of piperidine to form pyrazolo[3,4-b]pyridines .

  • With cyclopentanone : Forms cyclopenta[b]pyrazolo[4,3-e]pyridines under basic conditions .

Key Example :

text
This compound + β-Ketoester → Pyrazolo[3,4-b]pyridine (75–88% yield)[3]

Hydroxyalkylation (Friedel-Crafts Type)

The aldehyde undergoes hydroxyalkylation with electron-rich aromatics (e.g., phenols) in acidic media, forming bis-heterocyclic adducts with potential bioactivity .

Stability and Reaction Optimization

  • Alkaline hydrolysis : The ester derivatives of this compound show isomer-dependent stability, enabling non-chromatographic separation of intermediates .

  • Solvent effects : Reactions in polar aprotic solvents (e.g., DMF) enhance yields in condensation pathways .

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde has shown promise in medicinal chemistry due to its ability to act as a precursor for various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have synthesized analogs that demonstrate selective inhibition of cancer cell proliferation, suggesting potential as anticancer agents .

Agrochemicals

This compound is also being explored in the field of agrochemicals. Its ability to modify biological pathways makes it a candidate for developing new pesticides and herbicides.

Case Study: Insecticidal Properties
In recent studies, derivatives of this compound have been tested for insecticidal activity against common agricultural pests. Results showed significant mortality rates among treated insects, indicating its potential as an effective insecticide .

Material Science

The unique properties of this compound have led to investigations into its use in material science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Aldehyde vs. Bromine : The 3-carbaldehyde derivative is more reactive in nucleophilic additions (e.g., oxime formation ) compared to the brominated analogue, which serves as a cross-coupling partner .
  • Positional Isomerism: The 2-carbaldehyde isomer (C₇H₈N₂O) is less stable under alkaline hydrolysis than the 3-carbaldehyde isomer, enabling non-chromatographic separation .
  • Biological Activity : Substituents like the 4-fluorophenyl and pyridinyl groups enhance kinase inhibition (e.g., TGF-β IC₅₀ = 14 nM for compound 5a ), while the aldehyde group in the target compound facilitates covalent binding in β-lactamase inhibitors .

Key Observations :

  • The target compound’s synthesis is moderate-yielding but requires meticulous purification (e.g., silica chromatography ).
  • Danusertib’s complexity results in lower yields, highlighting the trade-off between structural intricacy and efficiency .

Kinase Inhibition

  • Target Compound Derivatives : Used in 6-alkylidene penems (e.g., (5R,6Z)-6-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl-methylene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid), showing β-lactamase inhibition (Ki < 1 µM) .
  • TGF-β Inhibitors : Analogues like 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit potent enzyme inhibition (IC₅₀ = 14 nM) and cellular activity (EC₅₀ = 60 nM) .
  • Aurora Kinase Inhibition : Danusertib demonstrates broad anticancer activity but lacks the aldehyde group, relying on hydrogen bonding with kinase residues .

Antifungal and Antimicrobial Activity

  • Antifungal Derivatives : Substitution with benzodiazepine heterocycles (e.g., 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines) shows activity against dermatophytes (MIC₉₀ = 2 µg/mL) .

Physicochemical Properties

Property 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde 3-Bromo Derivative Withasomnine
Molecular Weight 136.15 g/mol 187.04 g/mol 184.24 g/mol
LogP (Predicted) 1.2 (AlogP) 2.1 (XlogP) 2.5 (AlogP)
Solubility Moderate in DCM/MeOH Low in water Low in water
Key Interactions Aldehyde: Nucleophilic reactions Bromine: Cross-coupling Phenyl: π-π stacking

Key Observations :

  • The aldehyde group increases hydrophilicity compared to bromine or phenyl substituents, enhancing solubility in polar solvents .
  • Higher LogP values in brominated and phenyl-substituted derivatives suggest improved membrane permeability .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde (CAS No. 1260667-91-1) is a compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H8_8N2_2O
  • Molecular Weight : 136.15 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyrazole structure, contributing to its unique reactivity and biological profile.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound has been identified as a potential COX-2 inhibitor, which is crucial in the management of inflammation . In vitro assays demonstrated that some derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
  • Antitumor Activity : Research indicates that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . Notably, compounds derived from this scaffold have shown effectiveness against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially acting through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes related to inflammatory pathways and cancer progression, such as cyclooxygenases (COX) and kinases involved in cell signaling .
  • Modulation of Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole derivatives against clinical isolates. Results indicated that certain compounds showed significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential for development into therapeutic agents for bacterial infections .

Case Study 2: Anti-inflammatory Properties

In a model of carrageenan-induced paw edema in rats, a derivative of this compound demonstrated comparable anti-inflammatory effects to indomethacin at similar doses. This supports its potential utility in treating inflammatory conditions .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryUp to 85% TNF-α inhibition
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde, and what purification methods are recommended?

  • Methodological Answer : The compound is synthesized via multi-step routes involving protective group strategies and alkylation. A representative 8-step procedure includes:

N-SEM protection of pyrazole to enhance regioselectivity.

Alkylation at the C-5 position with 1-bromo-3-chloropropane.

Cyclization to form the pyrrolopyrazole core.

Oxime formation using hydroxylamine hydrochloride in methanol/Na₂CO₃ .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating intermediates. Final product purity (>95%) is confirmed via HPLC .
  • Table 1 : Key Synthesis Steps and Yields
StepReaction TypeReagents/ConditionsYield (%)
1N-SEM protectionSEM-Cl, NaH, THF, 0°C85
4Oxime formationNH₂OH·HCl, MeOH, Na₂CO₃78

Q. How is this compound characterized analytically?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional groups.
  • HPLC-MS for purity assessment and molecular ion detection.
  • FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyrrole/pyrazole bands .
    • Stability Note : Store under inert gas at 2–8°C to prevent aldehyde oxidation .

Q. What are the stability considerations for this compound under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during reactions.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the pyrrolopyrazole core.
  • Solvent Compatibility : Stable in methanol, THF, and DCM; avoid aqueous basic conditions (pH >10) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions for synthesizing derivatives be optimized using Design of Experiments (DOE)?

  • Methodological Answer : Apply DOE to minimize trial-and-error:

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.

Response Surface Methodology (RSM) : Optimize yield/purity using Central Composite Design (CCD).

  • Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield in alkylation steps .

Q. What computational modeling approaches enhance the design of pyrrolopyrazole-based reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts.
  • Example : ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize high-yield routes .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer :

  • Root Cause Analysis : Compare reaction scales, catalyst purity, and inert atmosphere control.
  • Case Study : Discrepancies in oxime formation yields (60–78%) were traced to residual moisture in Na₂CO₃; using anhydrous conditions improved reproducibility .

Q. What pharmacological applications justify further study of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Screen against PI3K-delta or anaplastic lymphoma kinase (ALK) using enzymatic assays.
  • Structure-Activity Relationship (SAR) : Modify the aldehyde group to generate hydrazone or imine derivatives for enhanced bioavailability.
  • Table 2 : Reported Bioactivities of Derivatives
DerivativeTargetIC₅₀ (nM)Reference
Methanamine analogALK12.3
Trifluoromethyl-substitutedPDE48.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde
Reactant of Route 2
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5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde

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